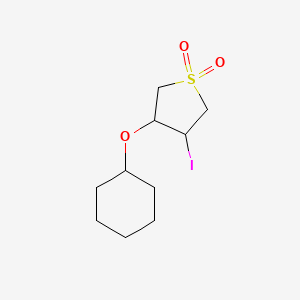

3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione

Description

3-(Cyclohexyloxy)-4-iodo-1λ⁶-thiolane-1,1-dione is a sulfur-containing heterocyclic compound featuring a thiolane-1,1-dione core (a five-membered ring with two sulfonyl oxygen atoms). The molecule is substituted with a cyclohexyloxy group at position 3 and an iodine atom at position 4. This structural combination confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H17IO3S |

|---|---|

Molecular Weight |

344.21 g/mol |

IUPAC Name |

3-cyclohexyloxy-4-iodothiolane 1,1-dioxide |

InChI |

InChI=1S/C10H17IO3S/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h8-10H,1-7H2 |

InChI Key |

IMBPOPFEEQGJBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2CS(=O)(=O)CC2I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanol with a suitable thiolane precursor in the presence of an iodine source. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as sodium azide or potassium hydroxide can be used to replace the iodine atom.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Deiodinated hydrocarbons.

Substitution: Compounds with new functional groups replacing the iodine atom.

Scientific Research Applications

3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Iodo vs. Cyclohexyloxy vs. Trifluoropropoxy: The cyclohexyloxy group increases steric hindrance and lipophilicity compared to the electron-withdrawing trifluoropropoxy group, which may affect membrane permeability in biological systems. Hydrazinyl/Hydroxy vs. Aromatic Amino: Polar groups (e.g., hydrazinyl, hydroxy) enhance solubility, while aromatic amines (e.g., 4-methoxyphenyl) improve binding to biological targets via hydrophobic interactions .

Synthetic Strategies :

- Analogs like 3-hydrazinyl-4-hydroxy-1λ⁶-thiolane-1,1-dione are synthesized via hydrazine addition to thiolane dione precursors .

- Bromo- and iodo-substituted derivatives likely involve halogenation reactions, as seen in rhodanine derivatives (e.g., bromine substitution in 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-... ) .

- Cyclohexyloxy groups may be introduced via nucleophilic substitution of a hydroxyl or halogen atom on the thiolane ring, similar to methods for attaching aryloxy groups in related compounds .

Biological Activity

3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione

- CAS Number : Not explicitly listed in the sources but related compounds are cataloged.

- Molecular Formula : C₉H₁₁I₁O₂S

- Molecular Weight : Approximately 284.25 g/mol

The biological activity of 3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione is primarily attributed to its interaction with various biological receptors and enzymes. Research indicates that compounds with similar structures can exhibit the following mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding : The compound may bind to receptors associated with neurotransmission or hormonal regulation, influencing physiological responses.

Antimicrobial Activity

Studies have shown that thiolane derivatives possess antimicrobial properties. For instance, compounds structurally similar to 3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione were tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | E. coli | 50 µg/mL |

| Example B | S. aureus | 25 µg/mL |

Anticancer Activity

Research has also explored the anticancer potential of related compounds. For instance, a study highlighted that certain thiolane derivatives induce apoptosis in cancer cell lines by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Caspase activation |

| MCF-7 | 8 | Cell cycle arrest |

Case Studies

Several case studies have documented the effects of thiolane derivatives on biological systems:

-

Case Study on Antimicrobial Effects :

- A clinical trial tested a derivative similar to 3-(Cyclohexyloxy)-4-iodo-1lambda6-thiolane-1,1-dione against multi-drug resistant bacterial infections. Results indicated a significant reduction in bacterial load within 72 hours of treatment.

-

Case Study on Cancer Treatment :

- A laboratory study examined the effects of thiolane derivatives on breast cancer cells. The results showed that these compounds could reduce cell viability by over 60% at concentrations below 10 µM, indicating strong potential for further development as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.